1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one
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Overview
Description
1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one is a synthetic organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pentafluoropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the reaction of 4-dimethylaminobenzaldehyde with pentafluoropropanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic anhydride and pyridine, to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including solvent choice and temperature, are tailored to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .
Scientific Research Applications
1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group and the pentafluoropropanone moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
4-(4-Dimethylaminophenyl)pyridine derivatives: These compounds share the dimethylaminophenyl group and exhibit similar chemical properties.
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound has a similar structural motif and is studied for its analgesic and anti-inflammatory activities.
2-(4-Dimethylaminophenyl)-1,3-benzoxazoles: These compounds are evaluated for their imaging applications in detecting amyloid plaques.
Uniqueness
1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one is unique due to the presence of the pentafluoropropanone moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability .
Properties
Molecular Formula |
C11H10F5NO |
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Molecular Weight |
267.19 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2,2,3,3,3-pentafluoropropan-1-one |
InChI |
InChI=1S/C11H10F5NO/c1-17(2)8-5-3-7(4-6-8)9(18)10(12,13)11(14,15)16/h3-6H,1-2H3 |
InChI Key |
LELGXCHKRIHOJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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